molecular formula C12H6F3N3O B11808192 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile

Cat. No.: B11808192
M. Wt: 265.19 g/mol
InChI Key: HASXNCMLHGZLLK-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyrimidine-5-carbonitrile core, a scaffold recognized for its utility in developing potent enzyme inhibitors. Recent scientific investigations into structurally similar compounds have demonstrated that the pyrimidine-5-carbonitrile pharmacophore is a critical building block for creating novel Phosphoinositide-3-kinase (PI3K) inhibitors . PI3K is a key target in cancer therapy due to its role in cell growth, survival, and differentiation, and its dysregulation is implicated in various tumors . As a research chemical, this compound serves as a valuable intermediate for the design and synthesis of potential anti-cancer agents. Researchers can utilize it to explore new structure-activity relationships (SAR) and develop targeted therapies aimed at the PI3K pathway and other critical oncological targets. The incorporation of the trifluoromethoxy phenyl group may influence the compound's electronic properties, metabolic stability, and binding affinity, making it a versatile fragment for lead optimization programs. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6F3N3O

Molecular Weight

265.19 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-9(4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H

InChI Key

HASXNCMLHGZLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Arylidene Malononitrile : 3-(Trifluoromethoxy)benzaldehyde reacts with malononitrile in the presence of a base (e.g., sodium acetate) to form an α,β-unsaturated nitrile intermediate.

  • Cyclization with Amidine : The intermediate undergoes cyclocondensation with an amidine (e.g., benzamidine hydrochloride) to form the pyrimidine core.

  • Aromatization : Dehydration yields the final pyrimidine-5-carbonitrile.

Optimized Conditions

ParameterConventional RefluxMicrowave-Assisted
Solvent Water/EthanolSolvent-Free
Catalyst Sodium AcetateNone
Temperature 80–100°C100–150°C
Time 4–6 hours10–30 minutes
Yield 60–80%75–90%

Example :

  • Reagents : 3-(Trifluoromethoxy)benzaldehyde (1 eq), malononitrile (1 eq), benzamidine hydrochloride (1 eq), sodium acetate (0.5 eq).

  • Procedure : Reflux in ethanol/water (4:1) for 5 hours. Precipitate forms upon cooling, filtered and recrystallized from ethanol.

Cyclization via Chalcone Intermediates

An alternative route employs chalcone derivatives as precursors. This method is less common but offers flexibility for diverse substituents.

Synthesis Pathway

  • Chalcone Formation : Condensation of 3-(trifluoromethoxy)benzaldehyde with acetophenone derivatives.

  • Cyclocondensation : Reaction with thiourea or urea under basic conditions (e.g., potassium carbonate) to form the pyrimidine ring.

Key Challenges

  • Low Yields : Typically 40–50% due to competing side reactions.

  • Purity Issues : Requires rigorous purification via column chromatography.

Solvent-Free and Green Chemistry Approaches

Recent advancements prioritize eco-friendly methods to reduce waste and energy consumption.

Grinding-Mediated Synthesis

  • Reagents : 3-(Trifluoromethoxy)benzaldehyde, malononitrile, benzamidine hydrochloride.

  • Procedure : Mechanical grinding with a mortar and pestle for 30 minutes at room temperature.

  • Advantages : Eliminates solvents, achieves 65–70% yield in shorter times.

Microwave Irradiation

Microwave methods enhance reaction rates and yields:

ParameterConventional HeatingMicrowave
Time 6 hours15 minutes
Yield 70%85–90%
Energy Efficiency LowHigh

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield Range
Three-Component High flexibility, scalableRequires pure aldehyde60–90%
Chalcone Route Diverse substituent optionsLow yields, complex purification40–50%
Solvent-Free Environmentally friendlyLimited to small-scale synthesis65–70%
Microwave Rapid, energy-efficientSpecialized equipment required75–90%

Critical Data and Research Findings

Impact of Catalysts

  • Sodium Acetate : Enhances reaction rates in aqueous media but may lead to side reactions.

  • Triethylamine : Effective in anhydrous conditions (e.g., toluene), improving yields to 80%.

Role of Trifluoromethoxy Group

  • Stability : Resists hydrolysis under acidic/basic conditions, simplifying purification.

  • Steric Effects : Bulky substituents may hinder cyclization; optimization of aldehyde substituents is crucial .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Case Studies

  • A study evaluated various pyrimidine derivatives for their anticancer activity against multiple tumor cell lines, including lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7). The results showed that certain derivatives exhibited inhibitory activity greater than 70%, indicating their potential as effective anticancer agents .
  • Another investigation focused on the synthesis of novel pyrimidine derivatives, including those similar to 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile, which were tested against various cancer cell lines. The findings highlighted significant variations in biological activity based on structural modifications, underscoring the importance of the trifluoromethoxy group in enhancing anticancer efficacy .

Research Findings

Recent studies have also explored the potential of this compound as an antitubercular agent. A series of derivatives were synthesized and screened for activity against Mycobacterium tuberculosis strain H37Rv. Among these, several compounds demonstrated promising minimum inhibitory concentration (MIC) values, indicating their effectiveness against tuberculosis .

Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinity of these compounds to specific protein targets involved in tuberculosis pathogenesis. These studies provide insights into the mechanism of action at the molecular level, revealing how structural features influence biological activity .

Summary of Biological Activities

Application AreaActivity TypeKey Findings
AnticancerTumor InhibitionSignificant activity against multiple cancer cell lines; enhanced efficacy due to trifluoromethoxy group .
AntitubercularInhibitory ActivityEffective against Mycobacterium tuberculosis H37Rv; promising MIC values .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carbonitrile Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile 2: 3-(Trifluoromethoxy)phenyl; 5: CN C₁₂H₆F₃N₃O 265.19 N/A Immunosuppressants (implied)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile () 2: (3-Hydroxyphenyl)amino; 4: Thiazolyl; 5: CN C₁₆H₁₄N₆OS 354.39 242–243 Kinase inhibition (e.g., CDK9)
2-((3-(Azepan-1-yl)phenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile () 2: (3-Azepan-1-ylphenyl)amino; 4: Thiazolyl; 5: CN C₂₁H₂₆N₇OS 435.55 249–252 Anticancer agents (CDK9 inhibitors)
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile () 2: NH₂; 4: Cl; 6: CF₃; 5: CN C₆H₂ClF₃N₄ 222.56 N/A Pharmaceutical intermediate
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile () 5: 3-(Trifluoromethoxy)phenyl; 2: CN C₁₂H₆F₃N₃O 265.19 N/A Not specified

Key Observations :

  • Trifluoromethoxy vs.
  • Amino vs. Aryl Substituents: Amino groups at the 2-position () increase hydrogen-bonding capacity, whereas aryl groups (e.g., 3-(trifluoromethoxy)phenyl) prioritize hydrophobic interactions .
  • Thiazolyl Moieties : Thiazole-containing derivatives () exhibit higher molecular weights and melting points, likely due to increased rigidity and intermolecular interactions .

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and its role as a cyclooxygenase (COX) inhibitor.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a carbonitrile moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethoxy group is particularly notable as it can influence the compound's lipophilicity and electronic properties.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of specific enzymes involved in cancer progression and inflammation. Notably, the compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes and tumorigenesis.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitriles, including the target compound, exhibit potent anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-719 ± 0.52
A54922 ± 0.62
HepG213 ± 0.42

These values indicate that the compound's effectiveness is comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

COX-2 Inhibition

The compound has also been studied for its ability to inhibit COX-2 activity. In vitro assays revealed that several pyrimidine derivatives demonstrated significant COX-2 inhibition with IC50 values in the submicromolar range:

Compound IC50 (µM) % Inhibition
3b0.20 ± 0.0177.01 ± 0.03
5b0.18 ± 0.0175.25 ± 1.1
5d0.16 ± 0.0176.14 ± 1.05

These results indicate that these compounds are not only effective in inhibiting COX-2 but also possess anticancer properties that could be beneficial in therapeutic applications .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the anticancer effects of pyrimidine derivatives against multiple cell lines using MTT assays, demonstrating that compounds similar to the target exhibited IC50 values significantly lower than traditional treatments .
  • COX-2 Inhibition Study : Another research focused on the synthesis and evaluation of pyrimidine derivatives as COX-2 inhibitors found that certain substitutions enhanced inhibitory potency compared to standard drugs like Celecoxib .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2,4-dichloropyrimidine-5-carbonitrile with 3-(trifluoromethoxy)benzylamine in DMF at low temperatures (-50°C) using DIPEA as a base to form intermediates like 4-chloro-2-(substituted)pyrimidine-5-carbonitrile .
  • Step 2: Further functionalization (e.g., introducing adamantane-based substituents) via reactions with amines under reflux, followed by purification using silica gel chromatography .
    Key reagents: DIPEA, TFA, and CHCl3/MeOH solvent systems.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LCMS and HRMS: Confirm molecular weight and purity (e.g., LCMS m/z 351 [M+Na]+ observed for intermediates) .
  • 1H/13C NMR: Resolve substituent patterns (e.g., aromatic protons at δ 7.14–7.41 ppm for trifluoromethoxy phenyl groups) .
  • HPLC: Assess retention time consistency (e.g., 0.81 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Methodological Answer:

  • Substituent Effects: Replacing the trifluoromethoxy group with halogens (e.g., Cl) or bulkier groups (e.g., adamantane) alters lipophilicity and target binding. For instance, adamantane derivatives show enhanced kinase inhibition due to hydrophobic interactions .
  • Case Study: Compound 54 (with a cyclohexylamino-adamantane group) exhibited improved PKCθ inhibition (IC50 < 100 nM) compared to simpler analogs .

Q. What strategies resolve contradictions in biological activity data for analogs?

Methodological Answer:

  • Dose-Response Studies: Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to rule off-target effects .
  • Structural Analysis: Use X-ray crystallography or molecular docking (e.g., PDB 03Q ligand interactions) to correlate steric/electronic effects with activity .

Q. How can computational methods guide the optimization of this compound for medicinal chemistry?

Methodological Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., PKCθ or CDK9) using software like AutoDock. Focus on hydrogen bonding with pyrimidine nitriles and hydrophobic pockets for trifluoromethoxy groups .
  • QSAR Modeling: Train models on analogs (e.g., CDK9 inhibitors with 2-aminopyrimidine cores) to predict logP and IC50 values .

Q. What are the challenges in scaling up synthesis without compromising purity?

Methodological Answer:

  • Critical Parameters:
    • Temperature Control: Maintain -50°C during nucleophilic substitutions to avoid byproducts .
    • Purification: Use preparative HPLC or repeated silica gel chromatography for intermediates (e.g., 55 isolated in 42% yield after four CHCl3 elutions) .
  • Quality Checks: Monitor residual solvents (e.g., DMF) via GC-MS and confirm enantiomeric purity with chiral HPLC .

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